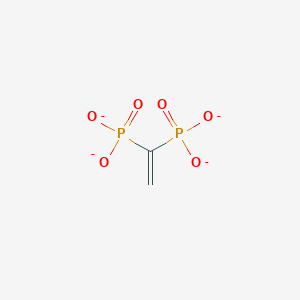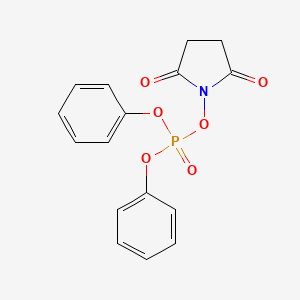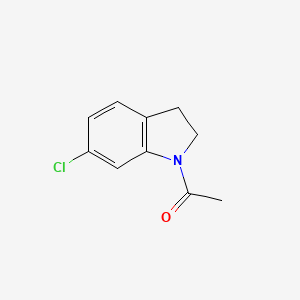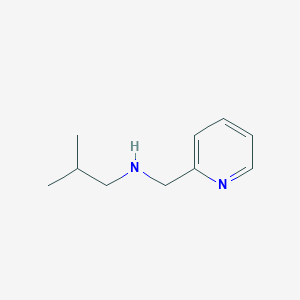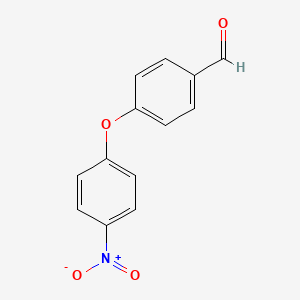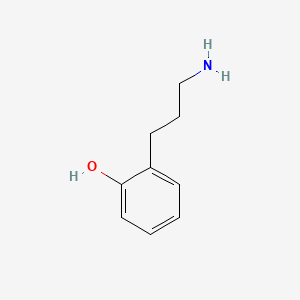
2-(3-Aminopropyl)phenol
Vue d'ensemble
Description
2-(3-Aminopropyl)phenol, also known as 3-(2-hydroxyphenyl)-N-propylpropan-1-amine, is a chemical compound with the molecular formula C9H13NO. It is a derivative of phenol and has been studied for its potential use in various scientific research applications.
Applications De Recherche Scientifique
Catalysis and Chemical Reactions : 3-Aminopropyl silica gel, related to 2-(3-Aminopropyl)phenol, has been used as an efficient catalyst for the acetylation of alcohols and phenols with high selectivity and yields, particularly under solvent-free conditions (Mahdavi, Ghaemy, & Zeraatpisheh, 2009).
Biochemical Applications : Aminopropyl-functionalized compounds have been employed in enzyme-catalyzed conversions, such as the conversion of phenol using immobilized horseradish peroxidase in a membraneless electrochemical reactor (Cho, Shim, Yun, & Moon, 2008).
Pharmacological Research : Chlorogenic acid (CGA), structurally related to 2-(3-Aminopropyl)phenol, has been extensively studied for its various therapeutic roles such as antioxidant, antibacterial, cardioprotective, and neuroprotective activities (Naveed et al., 2018).
Metal-Organic Frameworks and Catalysis : Amino-functionalized silica has been utilized for the development of metal-organic frameworks and catalytic applications, such as in the hydrolysis of phosphate diester bonds (Piovezan et al., 2010).
Synthetic Chemistry and Drug Development : Derivatives of 2-(3-Aminopropyl)phenol have been synthesized for potential applications in antitumor drug development (Lee, Kim, & Jeong, 2011).
Environmental Applications : Aminopropyl-functionalized materials have been explored for environmental applications like the degradation and detection of phenols, a class of pollutants, using graphene-based magnetic metal organic framework nanocomposites (Wang et al., 2019).
Analytical Chemistry : Aminopropylsilica has been used in thin-layer chromatography for the determination of phenolic acids, showcasing its utility in analytical methods (Wójciak-Kosior & Skalska, 2006).
Biosensing Technologies : Cross-linked enzyme crystals of laccase, which can be modified with aminopropyl groups, have been developed for biosensors to detect phenols, demonstrating the intersection of biochemistry and sensor technology (Roy et al., 2005).
Propriétés
IUPAC Name |
2-(3-aminopropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDENNPWXKGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399209 | |
| Record name | 2-(3-aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)phenol | |
CAS RN |
90765-59-6 | |
| Record name | 2-(3-aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)
![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)



